3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane
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Overview
Description
3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane is a synthetic organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a trifluoromethylbenzoyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with the azepane ring.
Addition of the trifluoromethylbenzoyl group: This step can be accomplished through acylation reactions using trifluoromethylbenzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to form an alcohol.
Substitution: The azepane ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The azepane ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]morpholine: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane is unique due to the presence of the azepane ring, which can impart different physicochemical properties compared to piperidine or morpholine analogs
Properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c1-27-19-10-8-15(9-11-19)17-5-2-3-12-25(14-17)20(26)16-6-4-7-18(13-16)21(22,23)24/h4,6-11,13,17H,2-3,5,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRXPUXIWMCTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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